Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer
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Overview
Description
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer is a complex chemical compound with the molecular formula C21H44O6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer typically involves the esterification of octadecanoic acid with 1,2,3-propanetriol (glycerol). The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity reactants and catalysts to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: It is utilized in the study of lipid metabolism and as a component in cell culture media.
Medicine: It is explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability. In chemical processes, it acts as a surfactant, reducing surface tension and stabilizing emulsions .
Comparison with Similar Compounds
Similar Compounds
Glyceryl palmitostearate: This compound is similar in structure and function, used as an emulsifying agent and lubricant.
Polyglyceryl dipolydydroxystearate: Another similar compound, used in personal care products as an emulsifying agent.
Uniqueness
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as both a surfactant and a lubricant makes it versatile for various applications .
Properties
CAS No. |
144470-58-6 |
---|---|
Molecular Formula |
C42H82O9 |
Molecular Weight |
731.1 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-(12-hydroxyoctadecanoyloxy)propoxy]propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C42H82O9/c1-3-5-7-21-27-37(43)29-23-17-13-9-11-15-19-25-31-41(47)50-35-39(45)33-49-34-40(46)36-51-42(48)32-26-20-16-12-10-14-18-24-30-38(44)28-22-8-6-4-2/h37-40,43-46H,3-36H2,1-2H3 |
InChI Key |
JPWFLGRTTWURLS-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O)O)O |
Synonyms |
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer |
Origin of Product |
United States |
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